

Application Note: Spectrophotometric Determination of Metamizole Sodium in Pharmaceutical Tablets

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Compound of Interest

Compound Name: Tempalgin

Cat. No.: B1261142

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Abstract

This application note provides detailed protocols for the quantitative determination of Metamizole Sodium (also known as Dipyrone) in pharmaceutical tablet formulations using UV-Visible spectrophotometry. Two primary methods are outlined: a visible spectrophotometric method based on a color-forming reaction with ammonium molybdate and a derivative spectrophotometric method. These methods are suitable for quality control and routine analysis in pharmaceutical laboratories. The protocols include procedures for sample and standard preparation, instrument parameters, and method validation summaries.

Introduction

Metamizole sodium is a pyrazolone derivative with analgesic, antipyretic, and spasmolytic properties.^[1] Its accurate quantification in pharmaceutical dosage forms is crucial to ensure product quality and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document details validated methodologies for the determination of metamizole sodium in tablets, providing researchers and drug development professionals with practical and reproducible protocols.

Visible Spectrophotometric Method

This method is based on the oxidation of metamizole sodium by ammonium molybdate in a sulfuric acid medium, which results in the formation of a stable green-bluish colored compound. [2][3] The intensity of the color, which is directly proportional to the concentration of metamizole sodium, is measured at a maximum wavelength (λ_{max}) of 690 nm.[2][3]

Experimental Protocol

2.1.1. Reagents and Materials

- Metamizole Sodium reference standard
- Metamizole Sodium tablets
- Ammonium Molybdate ((NH₄)₂MoO₄)
- Sulfuric Acid (H₂SO₄)
- Distilled Water
- Methanol (spectral pure)
- Volumetric flasks (50 mL, 100 mL)
- Graduated glass tubes (10 mL)
- UV-Vis Spectrophotometer

2.1.2. Preparation of Solutions

- Ammonium Molybdate Solution (5.0% w/v): Dissolve 5.0 g of ammonium molybdate in 100 mL of distilled water.
- Sulfuric Acid Solution (40% v/v): Carefully add 40 mL of concentrated sulfuric acid to 60 mL of distilled water while cooling in an ice bath.
- Standard Stock Solution of Metamizole Sodium (1000 µg/mL): Accurately weigh 100 mg of metamizole sodium reference standard, dissolve it in and dilute to 100 mL with distilled water in a volumetric flask.

- Working Standard Solution of Metamizole Sodium (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water in a volumetric flask.[2][3]

2.1.3. Sample Preparation

- Weigh and finely powder twenty metamizole sodium tablets.
- Accurately weigh a portion of the powdered tablets equivalent to the average weight of one tablet.
- Transfer the powder to a 100 mL volumetric flask, add a small amount of distilled water, and mix until the metamizole sodium is completely dissolved.[2]
- Dilute to the mark with distilled water and filter the solution.
- Further dilute the filtered solution with distilled water to obtain a final theoretical concentration within the calibration range.

2.1.4. Analytical Procedure

- Into a series of 10 mL graduated glass tubes, pipette varying aliquots of the working standard solution to prepare calibration standards.
- To each tube, add 0.5 mL of 5.0% ammonium molybdate solution and 0.5 mL of 40% sulfuric acid solution.[3]
- Shake the tubes well for 5 minutes and keep them in a dark place for 30 minutes to allow for complete color development.[2]
- Dilute the contents of each tube to 10 mL with distilled water.
- Measure the absorbance of each solution at 690 nm against a reagent blank prepared in the same manner but without the metamizole sodium standard.
- Prepare the sample solution in the same manner as the standards.
- Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

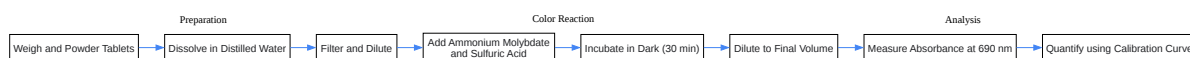
- Determine the concentration of metamizole sodium in the sample solution from the calibration curve.

Method Validation Summary

The visible spectrophotometric method has been validated according to international guidelines, and the key parameters are summarized in the table below.

Parameter	Result
Linearity Range	1 - 40 µg/mL[3]
Correlation Coefficient (r^2)	> 0.999[2]
Limit of Detection (LOD)	0.23 - 0.49 mg/L[1]
Limit of Quantification (LOQ)	0.78 - 1.63 mg/L[1]
Accuracy (Recovery)	95.3% - 101%[4]
Precision (RSD)	< 4.2%[1]

Table 1: Summary of validation parameters for the visible spectrophotometric method.



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